Danuglipron

説明

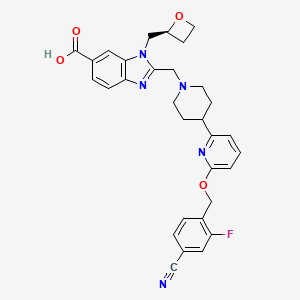

Structure

3D Structure

特性

IUPAC Name |

2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30FN5O4/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBAKUMPISVZQP-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601101457 | |

| Record name | 2-[[4-[6-[(4-Cyano-2-fluorophenyl)methoxy]-2-pyridinyl]-1-piperidinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601101457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230198-02-2 | |

| Record name | 2-[[4-[6-[(4-Cyano-2-fluorophenyl)methoxy]-2-pyridinyl]-1-piperidinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2230198-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Danuglipron [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230198022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06882961 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16043 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[[4-[6-[(4-Cyano-2-fluorophenyl)methoxy]-2-pyridinyl]-1-piperidinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601101457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DANUGLIPRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN9IUI24GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Danuglipron's Mechanism of Action on Beta-Arrestin Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of danuglipron, a small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist, with a specific focus on its interaction with beta-arrestin signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action: A Biased Agonist at the GLP-1 Receptor

This compound is a potent, orally bioavailable agonist of the GLP-1 receptor, a Class B G protein-coupled receptor (GPCR) crucial for glucose homeostasis and appetite regulation.[1][2] Unlike endogenous peptide agonists, this compound is a small molecule, offering a different pharmacokinetic and pharmacodynamic profile.[3] Its mechanism of action is characterized by biased agonism, preferentially activating the G-protein-dependent signaling cascade over the beta-arrestin (β-arrestin) pathway.[3][4]

Upon binding to the GLP-1R, this compound stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger that mediates the primary therapeutic effects of GLP-1R activation, including glucose-dependent insulin (B600854) secretion.[3]

Concurrently, agonist binding to the GLP-1R can also promote the recruitment of β-arrestin proteins. β-arrestins are critical for receptor desensitization, internalization, and for initiating a separate wave of G-protein-independent signaling. Evidence suggests that this compound is a partial agonist for the β-arrestin recruitment pathway, exhibiting significantly lower potency and efficacy compared to its activation of the cAMP pathway.[3][4] This biased signaling profile is a key characteristic of this compound and may have implications for its therapeutic window and side-effect profile. One study notes an approximately 5-fold increase in selectivity for the cAMP pathway over the β-arrestin pathway.[3]

Quantitative Analysis of this compound's Signaling Profile

The biased agonism of this compound can be quantified by comparing its potency (EC50) and efficacy (Emax) in assays measuring G-protein signaling (cAMP accumulation) and β-arrestin recruitment.

| Parameter | G-Protein Signaling (cAMP Pathway) | Beta-Arrestin 2 Recruitment | Reference |

| Potency (EC50) | 13 nM | 490 nM | [3] |

| Efficacy (Emax) | Full Agonist | 36% (Partial Agonist) | [3][4] |

| Binding Affinity (Ki) | 360 nM | - | [3] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound's signaling profile are outlined below.

cAMP Accumulation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is synthesized from standard methodologies for measuring cAMP levels in response to GPCR activation.

1. Cell Preparation:

- Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1R in appropriate growth medium until they reach 80-90% confluency.

- Harvest cells and resuspend in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 0.1% BSA).

- Seed cells into a 384-well white microplate at a density of 2,500-5,000 cells per well.

2. Compound Preparation:

- Prepare a serial dilution of this compound in assay buffer containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

3. Assay Procedure:

- Add the diluted this compound or control (vehicle or a reference agonist like GLP-1) to the wells containing the cells.

- Incubate the plate at room temperature for 30 minutes.

- Add the HTRF detection reagents: anti-cAMP antibody conjugated to a donor fluorophore (e.g., Lumi4-Tb cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2).

- Incubate for 60 minutes at room temperature to allow for antibody-cAMP binding.

4. Data Acquisition and Analysis:

- Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

- Calculate the HTRF ratio (acceptor signal / donor signal) and normalize the data to the response of a maximal concentration of a reference agonist.

- Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Beta-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

This protocol is a generalized representation of BRET-based assays used to measure protein-protein interactions.

1. Cell Preparation:

- Co-transfect Human Embryonic Kidney (HEK293) cells with two constructs: one encoding the human GLP-1R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and another encoding β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

- Select and expand a stable cell line co-expressing both fusion proteins.

- Culture the stable cell line and seed into a 96-well white, clear-bottom microplate.

2. Compound Treatment:

- Prepare serial dilutions of this compound in a suitable assay buffer.

- Add the compound dilutions to the cells and incubate at 37°C for a specified time (e.g., 15-30 minutes).

3. BRET Measurement:

- Add the luciferase substrate (e.g., coelenterazine h) to each well.

- Immediately measure the luminescence at two distinct wavelengths corresponding to the emission maxima of the donor (Rluc, ~480 nm) and the acceptor (YFP, ~530 nm) using a BRET-capable plate reader.

4. Data Analysis:

- Calculate the BRET ratio (acceptor emission / donor emission) for each well.

- Normalize the BRET ratio to the vehicle control.

- Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

Conclusion

This compound exhibits a distinct mechanism of action as a biased agonist of the GLP-1R, with a clear preference for the G-protein/cAMP signaling pathway over β-arrestin recruitment. This characteristic is quantified by its significantly higher potency and efficacy in activating cAMP production compared to its partial agonism in β-arrestin engagement. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other biased agonists in the field of metabolic drug discovery. A thorough understanding of these differential signaling pathways is paramount for the development of next-generation therapeutics with optimized efficacy and tolerability profiles.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Binding Affinity of Danuglipron for the Glucagon-like Peptide-1 Receptor (GLP-1R)

This technical guide provides a comprehensive overview of the binding characteristics of this compound, a small-molecule agonist of the Glucagon-like Peptide-1 Receptor (GLP-1R). The document details its binding affinity, the experimental protocols used for its characterization, and the subsequent downstream signaling pathways.

This compound (PF-06882961) is an orally administered, potent small-molecule GLP-1R agonist that has been investigated for the treatment of type 2 diabetes and obesity.[1][2] Unlike peptide-based GLP-1R agonists, this compound's small molecular structure (555.6 Daltons) allows for oral bioavailability.[3] Understanding its interaction with the GLP-1R is crucial for elucidating its mechanism of action and therapeutic potential.

Quantitative Analysis of this compound's Binding and Functional Potency

The binding affinity and functional potency of this compound for the human GLP-1R have been quantified through various in vitro assays. The data reveals a distinct pharmacological profile compared to peptide-based agonists.

| Parameter | This compound | Exenatide | Liraglutide | Reference |

| Binding Affinity (Ki) | 360 nM | 0.092 nM | 4.4 nM | [3][4] |

| cAMP Accumulation (EC50) | 13 nM | - | - | [2][3] |

| β-Arrestin 2 Recruitment (EC50) | 490 nM | 9.0 nM | 20 nM | [3] |

| β-Arrestin 2 Recruitment (Emax) | 36% | 75% | 99% | [3] |

| GLP-1R Internalization (EC50) | 230 nM | 0.60 nM | 1.8 nM | [4] |

| GLP-1R Internalization (Emax) | 83% | 125% | 117% | [4] |

Table 1: Comparative Binding Affinity and Functional Potency of GLP-1R Agonists.

Experimental Protocols

The characterization of this compound's interaction with the GLP-1R involved several key experimental methodologies.

Radioligand Binding Assays

The binding affinity of this compound was determined using competitive radioligand binding assays.[4]

-

Protocol:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1R were used.

-

Competition experiments were performed using [¹²⁵I]GLP-1 as the radiolabeled probe.[4]

-

This compound was added at varying concentrations to compete with the radioligand for binding to the receptor.

-

The inhibition constant (Ki) was calculated based on the concentration of this compound required to displace 50% of the radiolabeled probe.[4]

-

An alternative approach utilized a radiolabeled small-molecule agonist, [³H]PF-06883365, for saturation and competition binding studies in a similar CHO cell membrane preparation.[5]

-

Functional Assays: cAMP Accumulation

The primary signaling pathway of GLP-1R activation involves the production of cyclic adenosine (B11128) monophosphate (cAMP).

-

Protocol:

-

A sensitized high-throughput screen was initially employed to identify weak GLP-1R agonists.[4]

-

This assay utilized CHO cells expressing the human GLP-1R and involved the use of a positive allosteric modulator, BETP, which covalently modifies Cys347 of the receptor to lower its activation barrier.[4][6]

-

The potency of this compound in stimulating cAMP production was determined by measuring intracellular cAMP levels following treatment with varying concentrations of the compound.[4]

-

The half-maximal effective concentration (EC50) was then calculated.

-

Functional Assays: β-Arrestin Recruitment

GLP-1R activation also leads to the recruitment of β-arrestins, which are involved in receptor desensitization and internalization.

-

Protocol:

-

The recruitment of β-arrestin-2 (βArr2) was quantified to assess this signaling branch.[3]

-

Assays were conducted to measure the interaction between the activated GLP-1R and βArr2 in the presence of this compound, exenatide, and liraglutide.[3]

-

Both the potency (EC50) and maximal effect (Emax) were determined to characterize the biased agonism of these compounds.[3]

-

GLP-1R Internalization Assays

Agonist-induced receptor internalization is a key regulatory mechanism.

-

Protocol:

-

Human embryonic kidney (HEK) 293 cells stably expressing a fluorogen-activated protein (FAP)-tagged human GLP-1R were used.[4]

-

Cells were treated with this compound or peptide agonists, and the internalization of the FAP-GLP-1R was quantified.[4]

-

For visualization, a green fluorescent protein (GFP)-tagged human GLP-1R construct was expressed in HEK 293 cells, and its intracellular accumulation was observed using confocal microscopy following agonist stimulation.[4]

-

This compound Binding Site and Receptor Activation

This compound interacts with the GLP-1R at a site distinct from that of endogenous peptide ligands. Cryo-electron microscopy studies have revealed that this compound binds deep within a pocket formed by transmembrane helices 1, 2, 3, and 7.[2][7]

A critical interaction occurs with the tryptophan residue at position 33 (Trp33) located in the N-terminal extracellular domain (ECD) of the receptor.[3] This interaction is essential for the activity of small-molecule agonists like this compound. Furthermore, this compound forms hydrogen bonds and van der Waals interactions with residues in extracellular loop (ECL) 1 and ECL2, which helps to stabilize the receptor in its active conformation.[2][3] This binding mode explains the observed species specificity, as this compound is potent at human and monkey GLP-1R but inactive at rodent GLP-1R, which lack the critical Trp33 residue.[4]

Downstream Signaling Pathways

Upon binding to the GLP-1R, a class B G protein-coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events.[3]

-

Gαs/cAMP Pathway: The primary mechanism involves the activation of the Gαs subunit of the heterotrimeric G protein.[4][8] This stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[8] Elevated cAMP activates Protein Kinase A (PKA), which in turn promotes glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[8] this compound acts as a full agonist for this pathway.[2]

-

β-Arrestin Pathway: this compound also engages the β-arrestin signaling pathway, albeit as a partial agonist with lower potency compared to peptide agonists.[2][3] The recruitment of β-arrestin 1 and 2 to the activated receptor mediates its internalization and can also serve as a scaffold for other signaling proteins.[4]

-

Other Pathways: Activation of the GLP-1R can also lead to increased intracellular calcium (Ca²⁺) levels and phosphorylation of ERK1/2, for which this compound also acts as a partial agonist.[2][3]

References

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. uaclinical.com [uaclinical.com]

- 4. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Molecular docking of this compound uncovers potential crossovers between GLP-1R and the endocannabinoid system | microPublication [micropublication.org]

- 8. GLP-1R Signaling and Functional Molecules in Incretin Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Pathways Activated by Danuglipron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danuglipron (PF-06882961) is an orally bioavailable, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist developed for the treatment of type 2 diabetes and obesity.[1] As a Class B G protein-coupled receptor (GPCR) agonist, this compound activates intricate downstream signaling cascades that are crucial to its therapeutic effects.[2] This technical guide provides an in-depth overview of the primary signaling pathways modulated by this compound, with a focus on the canonical G-protein dependent pathway involving cyclic adenosine (B11128) monophosphate (cAMP) and the G-protein independent pathway mediated by β-arrestin. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades.

Introduction to this compound's Mechanism of Action

This compound binds to the GLP-1R, a seven-transmembrane-spanning GPCR, to exert its effects.[2] This binding triggers a conformational change in the receptor, initiating intracellular signaling. The primary signaling pathways activated by GLP-1R agonists like this compound are the Gαs/cAMP pathway and the β-arrestin pathway.[3] this compound has been characterized as a full agonist for cAMP signaling and a partial agonist for β-arrestin recruitment, indicating a degree of biased agonism.[1][4][5] This biased signaling may contribute to its specific physiological effects and tolerability profile.

G-Protein Dependent Signaling: The cAMP Pathway

The canonical signaling pathway activated by this compound upon binding to the GLP-1R is the Gαs-mediated activation of adenylyl cyclase.[3] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[6] These effectors, in turn, phosphorylate a multitude of downstream targets, leading to glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and other metabolic benefits.[3][7]

G-Protein Independent Signaling: The β-Arrestin Pathway

In addition to G-protein coupling, agonist-bound GLP-1R can recruit β-arrestins (β-arrestin-1 and β-arrestin-2).[3] β-arrestin recruitment is involved in receptor desensitization and internalization, and it can also initiate G-protein independent signaling cascades.[7] One such pathway involves the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2).[8] this compound acts as a partial agonist for β-arrestin recruitment, which may influence the duration and nature of its signaling compared to other GLP-1R agonists.[5][9] The β-arrestin-mediated ERK1/2 activation has been implicated in cellular processes like proliferation and apoptosis.[6][8]

Quantitative Analysis of this compound's Signaling Profile

In vitro studies have quantified the potency and efficacy of this compound in activating these downstream pathways, often in comparison to peptide-based GLP-1R agonists.

| Compound | Pathway | Potency (EC50, nM) | Efficacy (Emax, % of GLP-1) | Reference(s) |

| This compound | cAMP Production | 13 | Full Agonist (not specified %) | [1][2][4][9] |

| β-Arrestin 2 Recruitment | 490 | 36% | [5][9] | |

| Exenatide | cAMP Production | 0.11 | 75% | [2][5] |

| β-Arrestin 2 Recruitment | 9.0 | 75% | [5][9] | |

| Liraglutide | cAMP Production | 0.95 | 99% | [2][5] |

| β-Arrestin 2 Recruitment | 20 | 99% | [5][9] |

Table 1: Comparative in vitro signaling profile of this compound and other GLP-1R agonists.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the downstream signaling of GLP-1R agonists like this compound. Specific details may vary based on the cell line and reagents used.

cAMP Accumulation Assay

This assay quantifies the production of cAMP in response to receptor activation.

Methodology:

-

Cell Culture: HEK293 or CHO cells stably expressing the human GLP-1R are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.

-

Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.

-

Stimulation: Aspirate the culture medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay), following the manufacturer's instructions.

-

Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GLP-1R.

Methodology:

-

Cell Line: Utilize a cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-Arrestin GPCR Assay from DiscoverX.[10] These cells co-express the GLP-1R fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment.

-

Cell Seeding: Seed the cells in white-walled, clear-bottom microplates and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound and control agonists to the wells.

-

Incubation: Incubate the plates for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagent containing the chemiluminescent substrate. Incubate at room temperature for approximately 60 minutes.

-

Signal Measurement: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Normalize the data and plot the signal against the log of the agonist concentration to determine EC50 and Emax for β-arrestin recruitment.

ERK1/2 Phosphorylation Assay

This assay detects the phosphorylation of ERK1/2 as a downstream marker of GLP-1R signaling.

Methodology:

-

Cell Culture and Starvation: Culture GLP-1R expressing cells to near confluence. To reduce basal ERK1/2 phosphorylation, serum-starve the cells for several hours or overnight.

-

Compound Stimulation: Treat the starved cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry. Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal.

Conclusion

This compound activates the GLP-1R, leading to the initiation of both G-protein dependent and independent signaling pathways. Its characterization as a full agonist of the canonical cAMP pathway and a partial agonist of the β-arrestin pathway highlights its biased agonist profile. Understanding these distinct signaling cascades is fundamental for elucidating the full therapeutic potential and clinical profile of this compound in the management of metabolic diseases. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of novel GLP-1R agonists.

References

- 1. researchgate.net [researchgate.net]

- 2. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. GLP-1 Mediates Antiapoptotic Effect by Phosphorylating Bad through a β-Arrestin 1-mediated ERK1/2 Activation in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uaclinical.com [uaclinical.com]

- 10. PathHunter® eXpress GLP1R CHO-K1 β-Arrestin-1 GPCR Assay [discoverx.com]

In Vitro Characterization of Danuglipron Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of danuglipron, a small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist. The document summarizes key quantitative data, details experimental protocols, and visualizes metabolic and signaling pathways to facilitate a deeper understanding of this compound's metabolic fate and the potential activity of its metabolites.

Quantitative Data Summary

The following tables present the available quantitative data for this compound and its identified metabolites from in vitro studies.

Table 1: In Vitro Metabolic Stability of this compound[1]

| Species | Matrix | t½ (min ± SD) | Intrinsic Clearance (CLint) (µL/min/mg ± SD) |

| Human | Liver Microsomes (HLM) | 208 ± 31 | 7.49 |

| Rat | Liver Microsomes (RLM) | 81 ± 16 | 35.57 |

Table 2: In Vitro GLP-1 Receptor Activity of this compound

| Assay | Parameter | Value |

| cAMP Pathway Activation | EC50 | 13 nM[1] |

| β-Arrestin 2 Recruitment | EC50 | 490 nM[1] |

| Radioligand Binding | Ki | 360 nM[1] |

Table 3: Identified In Vitro Metabolites of this compound and Their Biotransformations[1]

Seven novel phase I and phase II metabolites of this compound have been characterized.[2] The primary biotransformation pathways include hydroxylation, O-dealkylation, and oxetane (B1205548) ring hydrolysis followed by acetylation and methylation.[2]

| Metabolite | Biotransformation Pathway | GLP-1R Binding Affinity (Predicted) |

| M-1 | Hydroxylation | Potentially stronger than parent compound[2] |

| M-2 | O-dealkylation | Potentially stronger than parent compound[2] |

| M-3 | Hydroxylation | Not specified |

| M-4 | Hydroxylation | Not specified |

| M-5 | Oxetane ring hydrolysis + Acetylation | Not specified |

| M-6 | Oxetane ring hydrolysis + Methylation | Not specified |

| M-7 | Hydroxylation | Potentially stronger than parent compound[2] |

Note: The GLP-1R binding affinity of the metabolites is based on molecular docking studies and has not been experimentally confirmed.[2]

Experimental Protocols

In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines the methodology used to assess the metabolic stability of this compound in human and rat liver microsomes.[2]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

Pooled Rat Liver Microsomes (RLM)

-

Phosphate (B84403) Buffer (pH 7.4)

-

NADPH regenerating system

-

Acetonitrile (for reaction termination)

-

Incubator (37°C)

-

UHPLC-QToF-MS/MS system

Procedure:

-

This compound is incubated with either HLM or RLM in a phosphate buffer (pH 7.4) at 37°C.

-

The reaction is initiated by the addition of an NADPH regenerating system.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction in each aliquot is terminated by the addition of cold acetonitrile.

-

Samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by UHPLC-QToF-MS/MS to quantify the remaining concentration of this compound.

-

The natural logarithm of the percentage of remaining this compound is plotted against time to determine the elimination rate constant.

-

The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the elimination rate constant.

Metabolite Identification using UHPLC-QToF-MS/MS

This protocol describes the analytical method for the identification and characterization of this compound metabolites.[2]

Objective: To identify and structurally characterize the metabolites of this compound formed in in vitro systems.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Quadrupole Time-of-Flight (QToF) Mass Spectrometer with Electrospray Ionization (ESI)

Procedure:

-

Samples from the metabolic stability assay are injected into the UHPLC system.

-

Chromatographic separation of the parent drug and its metabolites is achieved on a suitable column with a gradient elution profile.

-

The eluent is introduced into the ESI source of the QToF mass spectrometer.

-

Mass spectrometric data is acquired in both data-dependent (DDA) and data-independent (DIA) modes to obtain high-resolution mass spectra of precursor and product ions.

-

Metabolite identification is performed by comparing the mass spectra of the metabolites with that of the parent drug and by analyzing the mass shifts corresponding to specific biotransformations.

-

In silico prediction tools can be used to aid in the structural elucidation of the identified metabolites.

GLP-1 Receptor Activation Assay (cAMP Assay)

This is a general protocol for determining the functional activity of compounds at the GLP-1 receptor.

Objective: To measure the potency (EC50) of a compound in activating the GLP-1R signaling pathway.

Materials:

-

HEK293 cells stably expressing the human GLP-1 receptor

-

Test compounds (this compound and its metabolites)

-

Assay buffer

-

cAMP assay kit (e.g., HTRF, LANCE)

-

Microplate reader

Procedure:

-

GLP-1R expressing cells are plated in a microtiter plate and incubated.

-

The cells are then treated with increasing concentrations of the test compounds.

-

The cells are incubated for a specified period to allow for G-protein-coupled receptor activation and subsequent cyclic AMP (cAMP) production.

-

The amount of intracellular cAMP is quantified using a commercial cAMP assay kit according to the manufacturer's instructions.

-

The data is plotted as a dose-response curve, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.

Visualizations

Metabolic Pathway of this compound

Caption: Proposed in vitro metabolic pathways of this compound.

Experimental Workflow for Metabolite Characterization

Caption: Workflow for in vitro metabolite identification of this compound.

GLP-1 Receptor Signaling Pathway

Caption: Simplified GLP-1 receptor signaling cascade activated by an agonist.

References

An In-Depth Technical Guide on the Preclinical and Clinical Pharmacology of Danuglipron with a Focus on Pancreatic Action and Systemic Off-Target Effects

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes the publicly available preclinical and clinical data on danuglipron. It must be noted that there is a significant lack of published research specifically investigating the off-target effects of this compound in pancreatic cell lines. The majority of in vitro mechanistic studies were conducted in engineered cell lines (e.g., CHO, HEK293) expressing the GLP-1 receptor. Therefore, this guide focuses on the established on-target pharmacology, clinically observed adverse effects that led to its discontinuation, and computationally predicted off-target interactions.

Executive Summary

This compound (PF-06882961) is an orally bioavailable, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR). Developed by Pfizer, it was investigated for the treatment of type 2 diabetes (T2D) and obesity. This compound demonstrated robust efficacy in reducing glycemic indices and body weight in clinical trials.[1][2] However, its development was discontinued (B1498344) due to significant safety and tolerability concerns, primarily severe gastrointestinal side effects and a potential signal for drug-induced liver injury.[3] While its on-target mechanism through the GLP-1R in the pancreas is well-understood, specific data on off-target effects in pancreatic cell lines are not available in the public domain. A computational study has suggested a potential for off-target interaction with cannabinoid receptors.[4]

On-Target Mechanism of Action in the Pancreas

This compound mimics the action of the endogenous incretin (B1656795) hormone GLP-1. The primary therapeutic effects of this compound are mediated by the activation of GLP-1R expressed on pancreatic beta and alpha cells.[5][6]

-

On Pancreatic Beta-Cells: Activation of GLP-1R stimulates the Gαs subunit of the heterotrimeric G protein complex. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2), which potentiates glucose-stimulated insulin (B600854) secretion.[6][7]

-

On Pancreatic Alpha-Cells: GLP-1R activation suppresses the secretion of glucagon (B607659) in a glucose-dependent manner, helping to reduce hepatic glucose output.[5]

Signaling Pathway

The canonical signaling cascade initiated by this compound at the GLP-1R involves G-protein-dependent and β-arrestin-mediated pathways. This compound has been characterized as a full agonist for cAMP accumulation but may act as a partial agonist for other downstream pathways like Ca2+ mobilization and β-arrestin recruitment.[8]

Quantitative Data

In Vitro On-Target Potency

The majority of in vitro potency and binding assays for this compound were performed using Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1R.

| Parameter | Cell Line | Assay Type | Value | Reference |

| EC50 | CHO-hGLP-1R | cAMP Accumulation | 13 nM | [8] |

| Kd | CHO-hGLP-1R Membranes | Radioligand Competition Binding | 38 nM | [8] |

Clinical Trial Safety and Tolerability Data

High rates of gastrointestinal adverse events and discontinuation were observed across Phase 2 clinical trials, which were major factors in the decision to halt development.

| Adverse Event | This compound (All Doses) | Placebo | Trial Context | Reference |

| Nausea | Up to 73% | ~40% | Obesity, Phase 2b | [9] |

| Vomiting | Up to 47% | ~40% | Obesity, Phase 2b | [9] |

| Diarrhea | Up to 25% | ~40% | Obesity, Phase 2b | [9] |

| Discontinuation Rate | >50% | ~40% | Obesity, Phase 2b | [9] |

Off-Target Effects and Safety Profile

No direct experimental evidence from pancreatic cell line studies on this compound's off-target effects is publicly available. The safety profile is derived from clinical trial data.

Clinically Identified Off-Target Concerns

-

Hepatotoxicity: Development of this compound was ultimately halted after a review of all clinical data, which included a case of potential drug-induced liver injury (DILI) in a participant in a dose-optimization study. While the overall frequency of elevated liver enzymes was reported to be in line with other GLP-1R agonists, this safety signal was a critical factor in the decision to terminate the program.[3]

-

Gastrointestinal Intolerance: While GI effects are a known class effect of GLP-1R agonists, the rates of nausea, vomiting, and diarrhea with the twice-daily formulation of this compound were particularly high, leading to discontinuation rates exceeding 50% in clinical trials.[9]

-

Pancreatic Safety: Across clinical trials, there were no reported cases of pancreatitis, a known risk associated with some incretin-based therapies.[10]

Computationally Predicted Off-Target Interactions

A molecular docking study explored the binding affinity of this compound against other GPCRs, suggesting a potential for cross-reactivity with the endocannabinoid system.

-

Cannabinoid Receptors (CB1 and CB2): The in silico analysis predicted that this compound has a high binding affinity for both CB1 and CB2 receptors, in some cases higher than their endogenous ligands.[4][11]

It is critical to emphasize that this is a computational prediction. There is no published experimental data validating that this compound binds to or modulates the function of cannabinoid receptors in any biological system, including pancreatic cells. Blockade of CB1 receptors has been shown to improve glucose responsiveness in pancreatic beta cells, but the effect of a potential dual agonist at GLP-1R and CB1/CB2 is unknown.[4][12]

Experimental Methodologies (General Protocols)

Detailed protocols for off-target screening of this compound in pancreatic cell lines are not available. However, the following are standard methodologies used to characterize the on-target activity of GLP-1R agonists, which would be adapted for off-target studies.

cAMP Accumulation Assay

This functional assay is the primary method for quantifying the potency of GLP-1R agonists.

-

Cell Culture: CHO cells stably expressing the human GLP-1R are cultured in appropriate media (e.g., F-12K Medium with 10% FBS, geneticin). For pancreatic studies, cell lines like INS-1E or MIN6 would be used.

-

Assay Preparation: Cells are seeded into 96- or 384-well plates. Prior to the assay, cells are washed and incubated in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Treatment: Cells are treated with serial dilutions of this compound or other test compounds for a specified incubation period (e.g., 30 minutes at 37°C).

-

Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is quantified using a competitive immunoassay, typically employing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based detection kits.

-

Data Analysis: Dose-response curves are generated using non-linear regression to determine EC50 values.

Radioligand Binding Assay

This assay measures the affinity of a compound for the target receptor.

-

Membrane Preparation: Membranes are prepared from cells overexpressing the receptor of interest (e.g., CHO-hGLP-1R).

-

Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]PF-06883365 or [125I]GLP-1) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (this compound).

-

Separation & Counting: The reaction is incubated to equilibrium. Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Competition binding curves are plotted to calculate the inhibitor constant (Ki) or IC50.

Experimental Workflow for Off-Target Identification

The logical workflow for identifying and validating potential off-target effects, such as the predicted cannabinoid receptor interaction, would follow a multi-step process.

Conclusion

This compound is a potent oral GLP-1R agonist whose clinical development was halted due to safety and tolerability concerns unrelated to pancreatic adverse events. The primary issues identified were severe GI side effects and a potential hepatotoxicity signal.[3][9] There is a clear absence of published literature detailing investigations into the off-target effects of this compound specifically within pancreatic cell lines. While computational models suggest a potential interaction with cannabinoid receptors, this hypothesis remains unconfirmed by experimental data.[4] Future research would be required to elucidate any direct, GLP-1R-independent effects of this compound on pancreatic cells and to validate the predicted interactions with other receptor systems.

References

- 1. pfizer.com [pfizer.com]

- 2. A phase 1 study to evaluate the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound (PF‐06882961), an oral small‐molecule glucagon‐like peptide‐1 receptor agonist, in Japanese adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pfizer Provides Update on Oral GLP-1 Receptor Agonist this compound | Pfizer [pfizer.com]

- 4. Molecular docking of this compound uncovers potential crossovers between GLP-1R and the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | GLP-1 Receptor Agonists: Beyond Their Pancreatic Effects [frontiersin.org]

- 7. Favorable Effects of GLP-1 Receptor Agonist against Pancreatic β-Cell Glucose Toxicity and the Development of Arteriosclerosis: “The Earlier, the Better” in Therapy with Incretin-Based Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, this compound, in Adults with Obesity | Pfizer [pfizer.com]

- 10. Efficacy and Safety of Oral Small Molecule Glucagon-Like Peptide 1 Receptor Agonist this compound for Glycemic Control Among Patients With Type 2 Diabetes: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Blockade of cannabinoid 1 receptor improves glucose responsiveness in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Unraveling the Molecular Distinctions Between Danuglipron and Peptide GLP-1 Agonists

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic disease therapeutics has been revolutionized by the advent of glucagon-like peptide-1 receptor (GLP-1R) agonists. While peptide-based agonists have long dominated this class, the emergence of small-molecule agonists like danuglipron has opened new avenues for oral administration and potentially distinct pharmacological profiles. This technical guide provides an in-depth exploration of the core molecular differences between this compound, a non-peptide small molecule, and the established class of peptide-based GLP-1R agonists.

Fundamental Molecular and Physicochemical Disparities

The most striking difference lies in their fundamental chemical nature. This compound is a synthetic small molecule, whereas peptide GLP-1R agonists are large biomolecules composed of amino acid chains, designed to mimic the endogenous GLP-1 hormone.[1][2] This core distinction dictates significant variations in their physicochemical properties, which are summarized in the table below.

| Property | This compound | Peptide GLP-1 Agonists (e.g., Semaglutide (B3030467), Liraglutide) |

| Type of Molecule | Small Molecule (Synthetic Organic) | Peptide (Biologic) |

| Molecular Weight (Da) | 555.6[1] | ~3,300 - 4,100 (varies by specific agonist)[1] |

| Administration Route | Oral[2] | Primarily subcutaneous injection (Oral semaglutide is an exception)[3][4] |

| Oral Bioavailability | Orally bioavailable[2] | Generally low; requires formulation technologies for oral delivery (e.g., with SNAC for oral semaglutide)[3] |

| Half-life | Short half-life, requiring twice-daily dosing in initial formulations[5] | Varies from short-acting (hours) to long-acting (days), enabling once-daily or once-weekly injections[6] |

Divergent Mechanisms of Receptor Interaction

While both this compound and peptide agonists target the GLP-1 receptor, their mode of interaction at the molecular level is fundamentally different. This divergence in binding is a key determinant of their pharmacological profiles.

Peptide agonists, being structural mimics of the native GLP-1, engage the receptor in a two-domain binding process. The C-terminal region of the peptide binds to the extracellular domain (ECD) of the GLP-1R, while the N-terminal region interacts with the transmembrane (TM) domain, leading to receptor activation.

In contrast, cryogenic electron microscopy (cryo-EM) studies have revealed that this compound, being a small molecule, binds to a distinct pocket located within the transmembrane domain of the GLP-1R. This binding site is different from the primary interaction sites of peptide agonists.

Signaling Pathway Activation: A Tale of Two Agonists

Upon binding to the GLP-1R, both this compound and peptide agonists initiate a cascade of intracellular signaling events. The canonical pathway involves the activation of Gαs, leading to an increase in cyclic AMP (cAMP) production by adenylyl cyclase (AC). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate the therapeutic effects of GLP-1R activation, including glucose-dependent insulin (B600854) secretion. Another important pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and also mediate distinct signaling events.

While both classes of agonists activate these pathways, there can be differences in their relative potencies and efficacies, a phenomenon known as biased agonism. Preclinical studies have shown that this compound is a full agonist of the cAMP pathway but a partial agonist for β-arrestin recruitment compared to some peptide agonists like liraglutide.[1]

Comparative In Vitro Activity

The functional consequences of these molecular differences are quantified in various in vitro assays. The following table summarizes key comparative data for this compound and representative peptide GLP-1 agonists.

| Parameter | This compound | Exenatide (B527673) | Liraglutide | Semaglutide |

| Binding Affinity (Ki, nM) | 360[1] | 0.092[1] | 4.4[1] | Data not directly comparable |

| cAMP Potency (EC50, nM) | 13[1] | Data not directly comparable | Data not directly comparable | Data not directly comparable |

| β-Arrestin 2 Recruitment (EC50, nM) | 490[1] | 9.0[1] | 20[1] | Data not directly comparable |

| β-Arrestin 2 Emax (%) | 36[1] | 75[1] | 99[1] | Data not directly comparable |

Note: Direct head-to-head comparative data for all parameters across all compounds is limited in the public domain. The presented data is from a study comparing this compound to exenatide and liraglutide.[1]

Methodologies for Key Experimental Assays

The characterization of GLP-1R agonists relies on a suite of standardized in vitro assays. Below are detailed methodologies for two pivotal experiments.

cAMP Accumulation Assay

This assay quantifies the ability of an agonist to stimulate the production of intracellular cAMP, a key second messenger in the GLP-1R signaling cascade.

Principle: The assay typically employs a competitive immunoassay format, often utilizing Homogeneous Time-Resolved Fluorescence (HTRF) technology. In this setup, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human GLP-1R are cultured in appropriate media and seeded into 384-well plates.

-

Compound Treatment: Cells are incubated with serial dilutions of the test agonist (e.g., this compound or a peptide agonist) for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: A lysis buffer containing the HTRF reagents (a cAMP-d2 tracer and a europium cryptate-labeled anti-cAMP antibody) is added to the wells.

-

Signal Measurement: After an incubation period (e.g., 60 minutes) at room temperature, the fluorescence is read on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: The ratio of the two fluorescence signals is calculated and used to determine the concentration of cAMP produced. The data is then plotted as a dose-response curve to determine the EC50 value for each agonist.[7][8]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GLP-1R, a key event in receptor desensitization, internalization, and G-protein-independent signaling.

Principle: A common method is the PathHunter® β-Arrestin assay (DiscoverX), which utilizes enzyme fragment complementation (EFC). The GLP-1R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal.

Methodology:

-

Cell Culture: A stable cell line co-expressing the ProLink-tagged GLP-1R and the Enzyme Acceptor-tagged β-arrestin (e.g., PathHunter CHO-K1 GLP1R β-Arrestin cells) is used. Cells are seeded into 384-well plates.[9]

-

Compound Treatment: Cells are stimulated with a range of concentrations of the test agonist for a specific duration (e.g., 90 minutes) at 37°C.[10]

-

Signal Detection: The PathHunter Detection Reagent, containing the substrate for the complemented enzyme, is added to the wells.[10]

-

Luminescence Measurement: After a 60-minute incubation at room temperature, the chemiluminescent signal is measured using a plate reader.[10]

-

Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine the EC50 and Emax values for each agonist.[10]

Experimental Workflow for GLP-1R Agonist Screening and Characterization

The discovery and development of novel GLP-1R agonists follow a structured workflow, from initial screening to in-depth characterization.

References

- 1. uaclinical.com [uaclinical.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Switching Between Glucagon-Like Peptide-1 Receptor Agonists: Rationale and Practical Guidance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Long Acting GLP-1 Receptor Agonist Drugs Lists and Overview | Biopharma PEG [biochempeg.com]

- 7. en.ice-biosci.com [en.ice-biosci.com]

- 8. researchgate.net [researchgate.net]

- 9. PathHunter® CHO-K1 GLP1R β-Arrestin-1 Cell Line [discoverx.com]

- 10. cosmobio.co.jp [cosmobio.co.jp]

The Crucial Interaction of Danuglipron with Trp33 of the GLP-1R Extracellular Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interaction between danuglipron, a small molecule agonist, and the glucagon-like peptide-1 receptor (GLP-1R), with a specific focus on the pivotal role of the Tryptophan 33 residue within the N-terminal extracellular domain (ECD). This compound represents a significant advancement in the development of oral therapies for type 2 diabetes and obesity. Its unique binding mechanism, distinct from endogenous peptide agonists, offers a compelling case study in small molecule drug design for Class B G protein-coupled receptors (GPCRs).

The Non-Canonical Binding of this compound

This compound activates the GLP-1R through a non-canonical orthosteric binding site. Unlike peptide agonists that engage extensive contacts with the extracellular domains, this compound binds deep within a pocket formed by the transmembrane (TM) helices and extracellular loops.[1][2][3] This binding is critically dependent on a primate-specific residue, Tryptophan 33 (Trp33), located in the N-terminal ECD.[4][5][6][7][8]

The interaction between this compound and the GLP-1R is stabilized by a network of van der Waals forces and hydrogen bonds involving residues in both extracellular loop 1 (ECL1) and ECL2.[9] This contrasts with peptide agonists, which primarily interact with ECL2.[9] Cryo-electron microscopy (cryo-EM) studies have been instrumental in revealing the atomic details of this interaction, showing how Trp33ECD forms a "lid" over a branch of the this compound molecule, creating aromatic and hydrophobic interactions that are essential for binding and receptor activation.[5][10]

Quantitative Analysis of the this compound-GLP-1R Interaction

The binding affinity and functional potency of this compound have been characterized using various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Binding Affinity of this compound and Comparative Peptide Agonists to GLP-1R

| Ligand | Radioligand | Inhibition Constant (Ki) | Reference |

| This compound | [125I]GLP-1 | 360 nM | [4][9] |

| This compound | [3H]PF-06883365 | 80 nM | [4][11] |

| Exenatide | [125I]GLP-1 | 0.092 nM | [4] |

| Liraglutide | [125I]GLP-1 | 4.4 nM | [4] |

Table 2: Functional Potency of this compound in Cellular Assays

| Assay | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation | HEK293 | EC50 | 13 nM | [12] |

| GLP-1R Internalization | FAP-tagged hGLP-1R in HEK293 | EC50 | 230 nM | [4] |

| GLP-1R Internalization | FAP-tagged hGLP-1R in HEK293 | Emax | 83% | [4] |

Experimental Protocols

Detailed experimental protocols are often proprietary or vary between laboratories. However, this section outlines the general methodologies for the key experiments cited in the characterization of the this compound-GLP-1R interaction.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a ligand for a receptor.

Figure 1: Workflow for a radioligand binding assay.

cAMP Accumulation Assays

These functional assays measure the ability of an agonist to stimulate the production of cyclic AMP, a key second messenger in the GLP-1R signaling pathway.

Figure 2: Workflow for a cAMP accumulation assay.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique used to determine the high-resolution three-dimensional structure of biological macromolecules in their near-native state.

Figure 3: General workflow for cryo-EM structure determination.

Signaling Pathways Activated by this compound

The binding of this compound to the GLP-1R initiates a canonical GPCR signaling cascade.[9] This pathway is crucial for the therapeutic effects of GLP-1R agonists.

Figure 4: this compound-induced GLP-1R signaling pathway.

Upon binding, this compound stabilizes an active conformation of the GLP-1R, leading to the activation of the associated heterotrimeric Gs protein.[9] The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][11] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA) and other downstream effectors, ultimately resulting in the glucose-dependent stimulation of insulin secretion and other beneficial metabolic effects.[4][9] In addition to Gs-mediated signaling, this compound also induces β-arrestin recruitment and subsequent receptor internalization, although it may exhibit a bias away from this pathway compared to peptide agonists.[4]

The Significance of Trp33ECD in Drug Design

The discovery of the critical role of Trp33 in the ECD for this compound's activity has profound implications for the design of small molecule agonists for Class B GPCRs. This primate-specific residue provides a unique pocket that can be exploited to achieve potent and selective receptor activation.[4][5][6][7][8] Mutagenesis studies have confirmed the essential role of Trp33; replacing it with the corresponding residue from other species abolishes the activity of this compound, while introducing Trp33 into a non-primate receptor confers sensitivity to the drug.[5] This highlights the importance of considering species differences in receptor sequences during drug development and preclinical testing.

Conclusion

The interaction between this compound and the Trp33 residue of the GLP-1R extracellular domain is a cornerstone of its mechanism of action. This technical guide has provided a comprehensive overview of this interaction, including the non-canonical binding mode, quantitative binding and functional data, outlines of key experimental protocols, and the resultant signaling pathways. Understanding these molecular details is crucial for the ongoing development of novel, orally available small molecule therapies targeting the GLP-1R for the treatment of metabolic diseases. The case of this compound and Trp33ECD serves as a powerful example of how structural biology and detailed pharmacological characterization can guide the rational design of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular docking of this compound uncovers potential crossovers between GLP-1R and the endocannabinoid system | microPublication [micropublication.org]

- 3. mdpi.com [mdpi.com]

- 4. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. rcsb.org [rcsb.org]

- 7. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding sites and design strategies for small molecule GLP-1R agonists. | Semantic Scholar [semanticscholar.org]

- 9. uaclinical.com [uaclinical.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Investigating the Biased Agonism of Danuglipron at the GLP-1 Receptor: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the biased agonism of danuglipron, a small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist. Designed for researchers, scientists, and drug development professionals, this document details the molecular pharmacology of this compound, focusing on its differential activation of downstream signaling pathways.

Executive Summary

This compound (PF-06882961) is an orally bioavailable small-molecule agonist of the GLP-1R.[1] It exhibits a distinct signaling profile characterized by biased agonism, preferentially activating the G-protein-mediated cyclic adenosine (B11128) monophosphate (cAMP) pathway over the β-arrestin recruitment pathway. Specifically, this compound acts as a full agonist for cAMP production and as a partial agonist for β-arrestin2 recruitment.[1][2] This biased signaling may contribute to its therapeutic effects in managing type 2 diabetes and obesity, potentially offering a differentiated profile compared to balanced GLP-1R agonists.

Introduction to GLP-1R Signaling and Biased Agonism

The GLP-1R is a class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis.[3] Upon activation by its endogenous ligand, GLP-1, the receptor initiates two primary signaling cascades: the G-protein-dependent pathway and the β-arrestin-mediated pathway.

-

G-Protein Pathway: The canonical pathway involves the coupling of the activated GLP-1R to the stimulatory G-protein (Gαs). This activates adenylyl cyclase, leading to the production of intracellular cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which in turn mediate many of the therapeutic effects of GLP-1R activation, including glucose-dependent insulin (B600854) secretion.[4][5]

-

β-Arrestin Pathway: Following agonist binding and G-protein activation, GPCR kinases (GRKs) phosphorylate the intracellular tail of the GLP-1R. This phosphorylation promotes the recruitment of β-arrestins (β-arrestin-1 and β-arrestin-2).[6] β-arrestins are multifunctional proteins that mediate receptor desensitization and internalization, and can also act as scaffolds for G-protein-independent signaling, for instance, by activating the extracellular signal-regulated kinase (ERK) pathway.[4]

Biased agonism describes the ability of a ligand to stabilize a specific conformation of a receptor, leading to the preferential activation of one signaling pathway over another.[7] In the context of the GLP-1R, a biased agonist might show a preference for G-protein signaling over β-arrestin recruitment, or vice versa. This concept has significant implications for drug design, as it may be possible to develop ligands that selectively engage therapeutically beneficial pathways while avoiding those associated with adverse effects.[8]

Data Presentation: In Vitro Pharmacology of this compound and Comparators

The following table summarizes the in vitro potency (EC50) and efficacy (Emax) of this compound in comparison to the endogenous ligand GLP-1 and other GLP-1R agonists at the human GLP-1 receptor. The data clearly illustrate this compound's biased agonism.

| Agonist | cAMP Production | β-Arrestin 2 Recruitment |

| EC50 (nM) | Emax (%) | |

| This compound | 13[1][2] | Full Agonist[1][2] |

| Exenatide | - | - |

| Liraglutide | - | - |

| GLP-1 | - | 100 (Reference) |

EC50: Half-maximal effective concentration. Emax: Maximum effect, often expressed as a percentage of the response to the endogenous ligand GLP-1.

Mandatory Visualizations

Signaling Pathways

Caption: GLP-1R Signaling Pathways.

Experimental Workflow for Assessing Biased Agonism

Caption: Experimental Workflow for Biased Agonism.

Logical Relationship of Biased Agonism

Caption: Concept of Biased Agonism at GLP-1R.

Experimental Protocols

Detailed methodologies for assessing the biased agonism of this compound at the GLP-1R are outlined below. These protocols are based on commonly used and commercially available assay technologies.

cAMP Accumulation Assay (HTRF-based)

This protocol describes a homogenous time-resolved fluorescence resonance energy transfer (HTRF) assay to quantify intracellular cAMP levels.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human GLP-1R.

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

-

This compound and reference agonists.

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).

-

384-well white assay plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Culture and Seeding: Culture the GLP-1R expressing cells to ~80-90% confluency. The day before the assay, harvest the cells and seed them into a 384-well white plate at a density of 2,000-5,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound and reference agonists in the assay buffer.

-

Cell Stimulation: On the day of the assay, remove the culture medium from the cell plate and add the assay buffer. Add the diluted compounds to the respective wells. Include a control with only assay buffer. Incubate the plate at room temperature for 30 minutes.

-

Lysis and Detection: Following stimulation, add the HTRF lysis buffer containing cAMP-d2 and anti-cAMP-cryptate to all wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay (PathHunter®-based)

This protocol outlines the use of the DiscoverX PathHunter® β-arrestin recruitment assay, which is based on enzyme fragment complementation.

Materials:

-

PathHunter® CHO-K1 GLP-1R β-Arrestin cell line.[9]

-

PathHunter® cell culture and assay reagents.[9]

-

This compound and reference agonists.

-

384-well white assay plates.

-

Chemiluminescent plate reader.

Procedure:

-

Cell Handling: Thaw the cryopreserved PathHunter® cells according to the manufacturer's protocol.

-

Cell Plating: Plate the cells in the provided 384-well white plates at the recommended density. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound and reference agonists in the assay buffer.

-

Cell Treatment: Add the diluted compounds to the cell plate. Include a control with only assay buffer.

-

Incubation: Incubate the plate at 37°C for 90 minutes.

-

Signal Detection: Add the PathHunter® detection reagent to all wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Measurement: Read the chemiluminescent signal on a plate reader.

-

Data Analysis: Plot the relative light units (RLU) against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Conclusion

This compound demonstrates clear biased agonism at the GLP-1 receptor, with potent, full agonism of the G-protein/cAMP pathway and significantly less potent, partial agonism of the β-arrestin pathway. This signaling profile, which favors the primary pathway for insulin secretion while potentially minimizing receptor desensitization and other β-arrestin-mediated effects, underscores the therapeutic potential of biased GLP-1R agonists. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of metabolic drug discovery and development. Further investigation into the in vivo consequences of this biased signaling is warranted to fully elucidate its clinical implications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of GLP-1 and Glucagon Receptor Function by β-Arrestins in Metabolically Important Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 8. researchgate.net [researchgate.net]

- 9. PathHunter® CHO-K1 GLP1R β-Arrestin-1 Cell Line [discoverx.com]

Preclinical Pharmacokinetics of Danuglipron in Humanized Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetic properties of danuglipron, a small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist. The focus is on its evaluation in humanized mouse models, a critical step in the translational drug development process for predicting human clinical outcomes. This document details the mechanism of action, experimental protocols, and available pharmacokinetic data, offering a comprehensive resource for researchers in metabolic diseases.

Introduction to this compound and its Mechanism of Action

This compound (PF-06882961) is an orally bioavailable small molecule that acts as a GLP-1 receptor agonist.[1] The GLP-1 receptor is a key target in the management of type 2 diabetes and obesity. Its activation stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, delays gastric emptying, and promotes satiety.[2][3]

This compound binds to the GLP-1R, a class B G protein-coupled receptor (GPCR), initiating a downstream signaling cascade.[2] This primarily involves the activation of the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP).[2] this compound can also partially activate the β-arrestin pathway.[2] A crucial aspect of this compound's interaction with the GLP-1R is its reliance on a primate-specific tryptophan residue at position 33 (Trp33) within the receptor's binding pocket, which explains its activity in humanized models and primates but not in wild-type rodents.[1]

Signaling Pathway of this compound at the GLP-1 Receptor

This compound binds to the GLP-1R, activating Gαs and β-arrestin pathways.

Preclinical Pharmacokinetics in Humanized Mouse Models

Due to this compound's specificity for the human GLP-1 receptor, preclinical in vivo studies necessitate the use of humanized mouse models where the murine GLP-1R is replaced with its human counterpart.[4][5] While comprehensive oral pharmacokinetic data for this compound in these specific models is not extensively published, studies have demonstrated its efficacy following subcutaneous administration.

One key study involved the administration of a single 3 mg/kg dose of this compound to mice expressing the human GLP-1R gene.[2] This resulted in improved glucose tolerance, a significant reduction in the blood glucose area under the curve (AUC) from 0-120 minutes, and an increase in plasma insulin levels.[2] Specifically, the blood glucose AUC(0-120 min) was approximately 15,000 (mg/dL)·min in the this compound-treated group compared to ~50,000 (mg/dL)·min in the vehicle group.[2] Plasma insulin levels in the treated mice peaked at approximately 8 mg/dL, a substantial increase from the baseline of ~1.5-2 mg/dL.[2]

Quantitative Pharmacokinetic Data

Given the limited availability of oral pharmacokinetic data for this compound in humanized mouse models, the following tables present data from studies conducted in rats and cynomolgus monkeys. This information provides valuable context for the compound's pharmacokinetic profile, although direct extrapolation to humanized mice should be done with caution.

Table 1: Preclinical Pharmacokinetic Parameters of this compound Following Intravenous Administration

| Species | Dose (mg/kg) | CLp (mL/min/kg) | Vdss (L/kg) | t½ (h) |

| Rat | 1 | 57.3 | 4.7 | 1.1 |

| Cynomolgus Monkey | 1 | 13.8 | 1.9 | 1.9 |

| CLp: Plasma Clearance, Vdss: Volume of Distribution at Steady State, t½: Half-life. Data sourced from Griffith et al. and other publicly available preclinical data.[6] |

Table 2: Preclinical Pharmacokinetic Parameters of this compound Following Oral Administration

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0–∞ (ng·h/mL) | Oral F (%) |

| Rat | 5 | Data not available | Data not available | Data not available | Data not available |

| Rat | 100 | Data not available | Data not available | Data not available | Data not available |

| Cynomolgus Monkey | 5 | ~80 | 3 | Data not available | Data not available |

| Cynomolgus Monkey | 100 | ~1000 | 3 | Data not available | Data not available |

| Cmax: Maximum Plasma Concentration, Tmax: Time to Maximum Plasma Concentration, AUC0–∞: Area Under the Plasma Concentration-Time Curve from Time Zero to Infinity, Oral F: Oral Bioavailability. Data represents approximate values from published graphs and text.[2] |

Experimental Protocols

This section outlines detailed methodologies for conducting a preclinical pharmacokinetic study of this compound in humanized GLP-1R mice.

Animal Model

-

Species: Humanized GLP-1R knock-in mice. These models are essential as this compound does not effectively activate the rodent GLP-1R.[1]

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum, unless fasting is required for the experiment.

Drug Formulation and Administration

-

Formulation: this compound is typically formulated as a suspension for oral administration. A common vehicle is 0.5% methylcellulose (B11928114) with 2% Tween 80 in distilled water.[1]

-

Administration: Oral administration is performed via gavage. The volume administered should not exceed 10 mL/kg body weight.[7] Animals should be fasted overnight prior to dosing to reduce variability in absorption.[8]

Blood Sampling

-

Method: Serial blood samples can be collected from a single mouse to generate a complete pharmacokinetic profile.[9] This minimizes inter-animal variability.

-

Sites: Common sites for serial blood sampling in mice include the submandibular vein for early time points and the retro-orbital sinus or a terminal cardiac puncture for later time points.[9]

-

Time Points: A typical sampling schedule for an oral pharmacokinetic study would include pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[10]

-